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Technical Support Center: Handling Chloromethyl Isopropyl Carbonate (CMIC)

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Compound of Interest		
Compound Name:	Chloromethyl isopropyl carbonate	
Cat. No.:	B029452	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture-sensitive reagent, **chloromethyl isopropyl carbonate** (CMIC).

Frequently Asked Questions (FAQs)

Q1: What is **chloromethyl isopropyl carbonate** (CMIC) and what is its primary application?

Chloromethyl isopropyl carbonate (CMIC) is a chemical reagent with the CAS number 35180-01-9. It is a clear, colorless to almost colorless liquid.[1][2] Its primary application is as a key intermediate in the synthesis of antiviral drugs, most notably Tenofovir Disoproxil Fumarate (TDF), which is used in the treatment of HIV and Hepatitis B.[3][4][5]

Q2: Why is CMIC considered moisture-sensitive?

CMIC is highly susceptible to hydrolysis. In the presence of water, it can decompose into isopropyl alcohol, chloromethanol, and subsequently formaldehyde and hydrochloric acid. This degradation not only reduces the purity and reactivity of the reagent but can also introduce unwanted byproducts into the reaction mixture, potentially affecting the reaction yield and the purity of the final product.[6]

Q3: How should I properly store CMIC?



To maintain its integrity, CMIC should be stored in a tightly sealed container in a refrigerator at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1][7][8] This minimizes its exposure to atmospheric moisture and prevents degradation.

Q4: What are the main hazards associated with CMIC?

CMIC is classified as a flammable liquid and can cause severe skin burns and eye damage.[9] It may also cause skin sensitization.[10] In the context of pharmaceutical manufacturing, residual CMIC in the final active pharmaceutical ingredient (API) is a concern as it is considered a potential mutagenic impurity.[3][4][7]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving CMIC.

Problem 1: Low or inconsistent reaction yield.

Troubleshooting & Optimization

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Possible Cause	Troubleshooting Step	
Degradation of CMIC due to moisture	Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use. Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (nitrogen or argon). Consider using a glovebox for handling CMIC and setting up the reaction.[11][12][13][14]	
Impure CMIC	Verify the purity of the CMIC lot using Gas Chromatography (GC) with a Flame Ionization Detector (FID).[6][15] If the purity is low, consider purifying it by vacuum distillation.[10] [16]	
Incomplete reaction	Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). [17] If the reaction stalls, consider adding a fresh aliquot of CMIC.	
Loss of product during workup	CMIC and its byproducts can be volatile. Be cautious during solvent removal steps. Ensure that the product is not lost in the aqueous layer during extraction by checking all layers for your product.[18][19]	

Problem 2: Appearance of unexpected byproducts in the reaction mixture.



Possible Cause	Troubleshooting Step	
Hydrolysis of CMIC	The presence of moisture can lead to the formation of isopropyl alcohol and potentially formaldehyde. These can participate in side reactions. Re-evaluate the reaction setup to eliminate all sources of moisture.	
Reaction with impurities in CMIC	Unreacted starting materials from the synthesis of CMIC could be present. Analyze the starting CMIC for purity and identify any potential impurities that could interfere with your reaction.	
Product degradation during workup	The workup conditions (e.g., acidic or basic washes) might be degrading your product. Test the stability of your product under the workup conditions on a small scale before performing it on the entire batch.[19]	

Quantitative Data

The stability of CMIC is highly dependent on the presence of moisture. While specific kinetic data for CMIC hydrolysis is not readily available in public literature, the following table provides an estimated stability profile based on the general behavior of similar carbonate esters. This data should be used as a guideline for handling and experimental design.



Condition	Estimated Half-life (t½)	Primary Degradation Products
Anhydrous solvent (e.g., DCM, Acetonitrile) under inert atmosphere	> 1 year	Minimal degradation
Anhydrous solvent open to air (typical lab humidity)	Days to weeks	Isopropyl alcohol, HCl, CO ₂ , Formaldehyde
Protic solvent (e.g., Methanol, Ethanol)	Hours to days	Transesterification products, Isopropyl alcohol, HCl, CO ₂
Aqueous solution (neutral pH)	Minutes to hours	Isopropyl alcohol, HCl, CO ₂ , Formaldehyde
Aqueous solution (acidic or basic pH)	Seconds to minutes	Isopropyl alcohol, HCl, CO ₂ , Formaldehyde

Experimental Protocols

Protocol 1: General Procedure for Handling CMIC in a Laboratory Setting

Preparation:

- Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours or flame-dried under vacuum.
- Allow glassware to cool to room temperature under a stream of dry nitrogen or argon, or in a desiccator.
- Use only anhydrous solvents. Solvents from freshly opened bottles or those dried using appropriate methods (e.g., molecular sieves) are recommended.

Handling:

For optimal results, handle CMIC in a glovebox with a dry, inert atmosphere.[11][12][13]
 [14]



- If a glovebox is not available, use Schlenk line techniques.
- Draw CMIC from the bottle using a dry syringe or cannula. The bottle should be sealed with a septum and under a positive pressure of inert gas.
- Reaction Setup:
 - Assemble the reaction glassware under a positive pressure of inert gas.
 - Add the anhydrous solvent and other reagents to the reaction flask.
 - Add CMIC dropwise to the reaction mixture at the desired temperature.
- Reaction Monitoring and Workup:
 - Monitor the reaction by TLC, GC, or HPLC.
 - Upon completion, quench the reaction with a suitable reagent. Be aware that quenching with water will hydrolyze any remaining CMIC.
 - Perform the workup as required, minimizing exposure to ambient moisture.

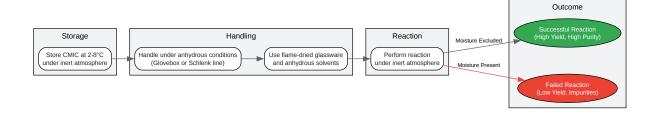
Protocol 2: Purity Analysis of CMIC by Gas Chromatography (GC-FID)

- Instrumentation:
 - Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Sample Preparation:
 - Prepare a dilute solution of CMIC in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate).
- GC Conditions (Typical):
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
 - Injector Temperature: 250°C.



- o Detector Temperature: 280°C.
- Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
- Carrier Gas: Helium or Nitrogen at a constant flow rate.
- Analysis:
 - Inject the sample and record the chromatogram.
 - The purity is determined by the area percentage of the main CMIC peak relative to the total area of all peaks.

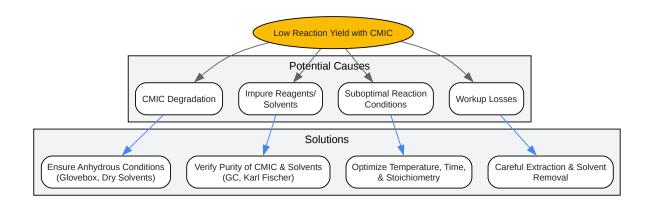
Visualizations



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Caption: Workflow for handling moisture-sensitive CMIC.





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